molecular formula C144H116N4O16 B1679657 Perylene Red CAS No. 123174-58-3

Perylene Red

Cat. No. B1679657
M. Wt: 1079.2 g/mol
InChI Key: ZZSIDSMUTXFKNS-UHFFFAOYSA-N
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Description

Perylene Red is an elegant modern red pigment with a yellow undertone . Its transparency resembles the inside color of a flame . It’s a transparent, blue shade red pigment with excellent heat stability and overall properties . It’s also a fluorescent dye molecule .


Synthesis Analysis

Perylene Red dyes were synthesized by modifying the bay- and terminal-positions of the perylene main body to improve the optical performances of liquid crystal display (LCD) color filters . The absorption properties, solubility in industrial solvents, and thermal stabilities of the dyes were examined . The dyes were used to formulate and fabricate mill bases and spin-coated color filters .


Molecular Structure Analysis

The molecular formula of Perylene Red is C72H58N2O8 . It consists of 72 carbon atoms, 58 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The structure of Perylene Red has been extensively studied .


Chemical Reactions Analysis

Perylene Red can undergo photo-substitution reactions . In a study, irradiation of Lumogen Red 305 in ethanol led to the formation of a low yield product in which one of the phenoxy groups is substituted by an acetoxy group . This reaction product was only formed in the presence of blue light and oxygen .


Physical And Chemical Properties Analysis

Perylene Red is a solid compound that is colorless to pale-yellow in appearance . It exhibits a high degree of thermal stability, an attribute derived from its robust aromatic structure . Perylene’s aromaticity makes it relatively stable and resistant to most types of chemical reactions .

Scientific Research Applications

Laser Action Enhancement

Perylene Red, when doped in various polymeric materials, significantly enhances solid-state laser behavior. The doped copolymers of methyl methacrylate showed a remarkable lasing efficiency of 26% and high photostability, maintaining consistent dye laser output even after extensive use. This represents one of the highest lasing behaviors achieved for materials doped with Perylene Red (García‐Moreno et al., 2009).

Fluorescent Collectors

Perylene Red and its derivatives are investigated for their potential in fluorescent collectors. Their photostability and the ability to improve the long-term stability of these collectors are key areas of study, with suggestions for enhancing their efficiency in energy conversion (Seybold & Wagenblast, 1989).

LCD Color Filters

Perylene Red derivatives have been synthesized to improve the optical performance of LCD color filters. These dyes exhibit superior spectral properties and thermal stability compared to pigment-based filters, making them suitable for use in enhancing LCD display technologies (Choi et al., 2011).

Pigment Color Generation

The color generation mechanism of Perylene Red pigments in solid-state, which ranges from vivid red to black, has been explored. This involves studying the crystal structure and intermolecular interactions of the pigments, shedding light on the molecular basis of color generation in these materials (Mizuguchi & Tojo, 2002).

Photonic Performance Enhancement

Novel organic architectures incorporating Perylene Red have been developed, enhancing the absorption and laser action of Perylene Red-based dyes. These developments are significant for their potential use in red-emitting lasers (Avellanal‐Zaballa et al., 2017).

OLED Applications

Perylene Red derivatives have been used in organic light-emitting diodes (OLEDs) as red and deep red emitters. Their steric structure limits intermolecular interactions, resulting in efficient emission and broad absorption, suitable for use in advanced OLED technologies (Kozma et al., 2016).

Optoelectronic Devices

A Perylene Red derivative with afluorinated shell has been developed, demonstrating increased electron affinity, efficient red emission, and stable amorphous state. This makes it a promising material for use in organic light-emitting diodes and solar cells, showcasing the versatility of Perylene Red in various optoelectronic applications (Liu et al., 2009).

Solar Energy Conversion

Perylene Red has been used in luminescent solar concentrators (LSCs), with derivatives like perylene perinone extending the absorption wavelength, thereby enhancing the efficiency of solar energy conversion. This increases the potential photon collection and improves the performance of LSCs (Debije et al., 2011).

Synthesis and Properties

The synthesis and properties of Perylene Red and its pigments have been extensively studied. These pigments are not only thermally and photo-stable but also exhibit various electrical properties, making them valuable in a range of industrial applications (Nagao, 1997).

Organic Electronics

Perylene Red derivatives, particularly perylene diimides, have found applications in organic electronics, including photovoltaic devices and field-effect transistors. Their synthesis, physical properties, and applications in various electronic devices have been a significant area of research (Huang et al., 2011).

Nanocrystal Growth Dynamics

The growth dynamics of Perylene Red nanocrystals in water have been investigated, revealing insights into the nucleation and growth stages of these fluorescent nanocrystals. This research contributes to understanding the fundamental processes behind the formation of such nanomaterials (Tachikawa et al., 2006).

Spectral Properties

Different spectral properties of structurally similar Perylene Red compounds have been studied, providing insights into their color generation mechanisms and potential applications in areas like photoreceptors and optical disks (Mizuguchi et al., 2006).

Safety And Hazards

Perylene Red can cause skin irritation and serious eye irritation . It’s suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Perylene diimide (PDI)-based molecules and materials, like Perylene Red, are expected to have promising applications in chemosensors via optical signal modulations . The molecular design of PDIs and structural optimization of their assemblies in order to be suitable for sensing various pH ranges as applied in diverse scenarios will be discussed in detail .

properties

IUPAC Name

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIDSMUTXFKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perylene Red

CAS RN

123174-58-3, 112100-07-9
Record name Perylene Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 112100-07-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123174-58-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERYLENE RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
646
Citations
G Qian, Y Yang, Z Wang, C Yang, Z Yang… - Chemical physics …, 2003 - Elsevier
… , pyrromethene 567, perylene red and perylene orange have … [12], while perylene red and perylene orange are nonionic and … with pyrromethene 567, perylene red and perylene orange …
Number of citations: 51 www.sciencedirect.com
EM Suzuki - Forensic Chemistry, 2022 - Elsevier
… (1974–2019), Perylene Red was identified in 27 of these. Of … case for Perylene Red Y, identification of Perylene Red in an … the basecoats in which Perylene Red was identified and the …
Number of citations: 5 www.sciencedirect.com
JY Kim, C Sakong, S Choi, H Jang, SH Kim… - Dyes and …, 2016 - Elsevier
Dye-based and pigment-dye hybrid color filters are recommended to overcome the drawbacks such as light scattering of traditional pigment-based color filters. However, dyes used as …
Number of citations: 16 www.sciencedirect.com
I García-Moreno, A Costela, M Pintado-Sierra… - Optics …, 2009 - opg.optica.org
The laser action of Perylene-Red doped in linear, crosslinked, … Perylene-Red doped copolymers of methyl methacrylate with … , inorganic, and hybrid materials doped with Perylene-Red. …
Number of citations: 37 opg.optica.org
A Aldongarov, NN Barashkov… - International Journal of …, 2007 - Wiley Online Library
… 3,4,9,10-perylenetethracarbon acid (Perylene Red-PR) were performed. It was revealed that PO … The comparison of theoretically obtained UV–vis spectra of perylene red using different …
Number of citations: 10 onlinelibrary.wiley.com
EM Suzuki - Forensic Chemistry, 2021 - Elsevier
… Perylene Red Y was often used with red mica, a pearlescent … of both Perylene Red Y and red mica are described. … Perylene Red Y has also been referred to as Perylene Red …
Number of citations: 7 www.sciencedirect.com
C Clendinen, C Clendinen, WN Sisk, H Nishikiori… - Dyes and …, 2008 - Elsevier
Energy transfer from Perylene Red to 1,1′,3,3,3′,3′-hexamethylindoletricarbocyanine iodide and 3,3′-diethylthiatricarbocyanine iodide in poly(methyl methacrylate) was …
Number of citations: 11 www.sciencedirect.com
J Lub, PA van Hal, EMG Custers, HH Knobel… - Journal of …, 2020 - Elsevier
Irradiation of Lumogen Red 305 (3) in ethyl acetate with intense blue LED light led to very slow bleaching, showing a high photochemical stability. However, irradiation in ethanol led to …
Number of citations: 1 www.sciencedirect.com
C Rehhagen, S Rafiq, KN Schwarz… - Physical Chemistry …, 2022 - pubs.rsc.org
… In this work, organic nanoparticles of the perylene derivative Perylene Red are prepared with flash-precipitation under different conditions. We correlate their intermolecular couplings, …
Number of citations: 1 pubs.rsc.org
MK Debe - Journal of Vacuum Science and Technology, 1982 - avs.scitation.org
… INTRODUCTION The phthalocyanine (H,Pc) and perylene red compounds studied in this work and … aluminum and perylene red and phthalocyanine, using reflection absorption infrared …
Number of citations: 36 avs.scitation.org

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